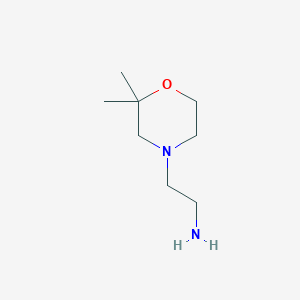
(E)-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4,5-diphenylfuran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4,5-diphenylfuran-3-carbonitrile is a useful research compound. Its molecular formula is C28H18N2O2 and its molecular weight is 414.464. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4,5-diphenylfuran-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4,5-diphenylfuran-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
Researchers have synthesized organotin compounds derived from Schiff bases, including derivatives related to the compound of interest, for applications in OLEDs. The synthesis involves a multicomponent reaction leading to compounds where the tin atom is pentacoordinated. These synthesized compounds exhibit quantum yields around 4% with lifetimes in the range of 10^(-10) to 10^(-11) seconds. Preliminary studies on the electroluminescence properties of these compounds have shown a threshold voltage at 13 V and a high current density (500 mA/cm^2) but low luminance (0.03 cd/m^2), indicating potential for further development in OLED technology (García-López et al., 2014).
Photophysical and Solvatochromic Studies
Another study focused on the synthesis of derivatives using a ring transformation strategy, investigating their photophysical properties. The derivatives were characterized by spectral analysis, fluorescence emission, and absorption measurements in various solvents. This research aimed to understand the effect of solvent polarity on the spectral behavior of molecules, revealing insights into solute–solvent interactions and electronic excitation of molecules. The study also explored fluorescence quantum efficiencies and the relationship with HOMO and LUMO energies calculated by DFT calculations, providing a foundation for applications in photophysical studies and potentially in designing materials with specific optical properties (Patil et al., 2021).
Chemical Sensing
A novel chemo-sensor based on a derivative of the compound was designed and synthesized for selective colorimetric sensing of Cu^2+ ions in aqueous solutions. This sensor exhibited a color change from yellow to orange upon the presence of Cu^2+ ions, demonstrating the potential for sequential recognition of metal ions through a convenient, easy, and colorimetric method. The synthesized sensor also showed promising applications as a practical, visible colorimetric test strip for detecting Cu^2+ ions in environmental and biological samples (Jo et al., 2014).
properties
IUPAC Name |
2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2O2/c29-17-23-26(20-10-3-1-4-11-20)27(21-12-5-2-6-13-21)32-28(23)30-18-24-22-14-8-7-9-19(22)15-16-25(24)31/h1-16,18,31H/b30-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBUUOACCKWOGW-UXHLAJHPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4,5-diphenylfuran-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine](/img/structure/B2532399.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2532400.png)



![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2532407.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile](/img/structure/B2532410.png)

![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2532413.png)

![5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B2532417.png)

